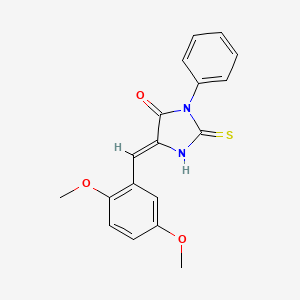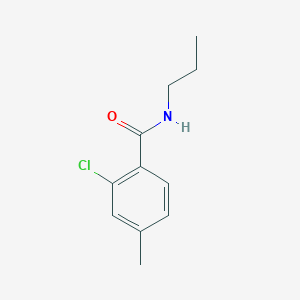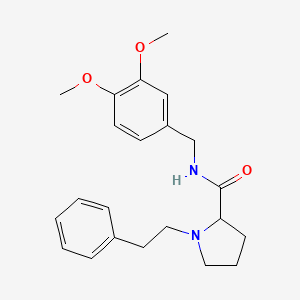
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone, also known as DMTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTM belongs to the class of imidazolidinone derivatives and has a molecular weight of 383.47 g/mol.
Wirkmechanismus
The mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in oxidative stress and inflammation. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone in lab experiments is its ease of synthesis and purification. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone-based photosensitizers for use in photodynamic therapy for cancer treatment. Another area of interest is the investigation of the potential of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone as a therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone and its potential applications in various fields of science.
Synthesemethoden
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone can be synthesized using a simple one-pot reaction between 2,5-dimethoxybenzaldehyde, phenyl isothiocyanate, and imidazolidine-2-thione. The reaction takes place in the presence of a suitable solvent and a catalyst, and the product is obtained after purification using standard techniques.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antioxidant, anticancer, and antimicrobial properties. 5-(2,5-dimethoxybenzylidene)-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to have potential as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-8-9-16(23-2)12(10-14)11-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMYCXMBCKBHCF-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B4980326.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)

![N-[4-(4-bromophenyl)-3-methyl-1,3-thiazol-2(3H)-ylidene]-3-chloro-4-methylaniline hydrobromide](/img/structure/B4980342.png)
![ethyl 4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4980348.png)
![2-chloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B4980354.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4980378.png)


![3-(1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B4980403.png)
![1-(4-bromophenyl)-3-{[3-(4-morpholinyl)propyl]amino}-2,5-pyrrolidinedione](/img/structure/B4980409.png)
![(4aS*,8aR*)-2-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]decahydroisoquinoline](/img/structure/B4980414.png)

![N-1,3-benzothiazol-2-yl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4980420.png)